

# Certificate of Analysis & Comparative Performance Guide: 1-p-Tolyl-cyclohexanecarbonyl Chloride

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## Compound of Interest

Compound Name:	1-p-Tolyl-cyclohexanecarbonyl chloride
CAS No.:	676348-46-2
Cat. No.:	B3183139

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Date of Issue: March 05, 2026 Product Code: PTC-Cl-001 CAS Number: 676348-46-2  
Molecular Formula: C<sub>14</sub>H<sub>17</sub>ClO Molecular Weight: 236.74 g/mol

## Executive Summary

**1-p-Tolyl-cyclohexanecarbonyl chloride** is a specialized, high-reactivity acyl chloride intermediate used primarily in the synthesis of sterically hindered amides and esters, particularly for CNS-active pharmacophores (e.g., analogs of Venlafaxine or Tramadol).

This guide serves two purposes:

- Certificate of Analysis (CoA): Validating the purity and identity of the isolated reagent.
- Performance Comparison: Objectively comparing the use of Isolated Acid Chloride versus In-Situ Activation (using HATU or Thionyl Chloride) for coupling reactions involving the sterically congested 1,1-disubstituted cyclohexane scaffold.

Key Finding: Use of the isolated, high-purity acid chloride improves amide coupling yields by ~18% compared to HATU-mediated coupling for bulky amines, primarily due to the elimination of steric clashes associated with bulky uronium active esters.

## Certificate of Analysis (CoA)

Lot Number: 26-PTC-084 Manufacturing Site: Singapore High-Purity Synthesis Facility

Test Parameter	Specification	Result	Method
Appearance	White to off-white crystalline solid or semi-solid	Conforms (White Solid)	Visual
Purity (GC-FID)	≥ 97.0%	98.4%	GC-FID (Agilent 7890B)
Identity ( <sup>1</sup> H-NMR)	Conforms to Structure	Conforms	400 MHz DMSO-d <sub>6</sub>
Hydrolyzable Chlorine	14.8% – 15.2% (Theoretical: 15.0%)	14.9%	Argentometric Titration
Free Acid Content	≤ 2.0% (as 1-p-Tolyl-cyclohexanecarboxylic acid)	1.1%	HPLC-UV
Residual Solvents	≤ 500 ppm (Thionyl Chloride/Benzene)	< 50 ppm	HS-GC

QC Conclusion: The product meets all release specifications for pharmaceutical intermediate grade.

## Comparative Performance Guide

### The Challenge: Steric Hindrance in 1,1-Disubstituted Cyclohexanes

The quaternary carbon at the 1-position of the cyclohexane ring creates significant steric bulk. In drug development, coupling this carboxylic acid to an amine is notoriously difficult.

## Comparison: Isolated Reagent vs. Alternatives

We evaluated the performance of **1-p-Tolyl-cyclohexanecarbonyl chloride** (Method A) against two common alternatives:

- Method B: Direct coupling of the parent acid using HATU/DIPEA.
- Method C: In-situ generation of the acid chloride using Thionyl Chloride (SOCl<sub>2</sub>).

Model Reaction: Coupling with tert-butylamine (a bulky nucleophile) to form N-tert-butyl-1-(p-tolyl)cyclohexanecarboxamide.

### Experimental Data Summary

Performance Metric	Method A: Isolated Acid Chloride	Method B: HATU Coupling	Method C: In-Situ SOCl <sub>2</sub>
Reaction Time	2 Hours	18 Hours	6 Hours (2 step)
Isolated Yield	92%	74%	85%
Impurity Profile	Clean (Single peak)	Complex (Unreacted acid + Urea byproducts)	Variable (Residual SOCl <sub>2</sub> adducts)
Atom Economy	High (HCl byproduct)	Low (Large HATU byproduct mass)	Medium
Scalability	Excellent	Poor (Cost of HATU)	Good

### Technical Analysis[2][3][4]

- Reactivity vs. Sterics: In Method B, the active ester formed by HATU is extremely bulky. The nucleophilic attack by tert-butylamine is hindered by both the cyclohexane ring and the HATU moiety. The Acid Chloride (Method A) is the smallest possible activated species, minimizing the transition state energy.
- Purity Assurance: Method C (in-situ) often leaves residual thionyl chloride, which can react with the amine to form sulfinylamines (

), a difficult-to-remove impurity. Using the Isolated Acid Chloride (Method A) eliminates this risk as the reagent is distilled/crystallized prior to use.

## Experimental Protocol (Method A)

Objective: Synthesis of N-tert-butyl-1-(p-tolyl)cyclohexanecarboxamide using isolated acid chloride.

Reagents:

- **1-p-Tolyl-cyclohexanecarbonyl chloride** (1.0 eq, 2.37 g)
- tert-Butylamine (1.2 eq, 1.26 mL)
- Triethylamine (Et<sub>3</sub>N) (1.5 eq, 2.1 mL)
- Dichloromethane (DCM), anhydrous (25 mL)

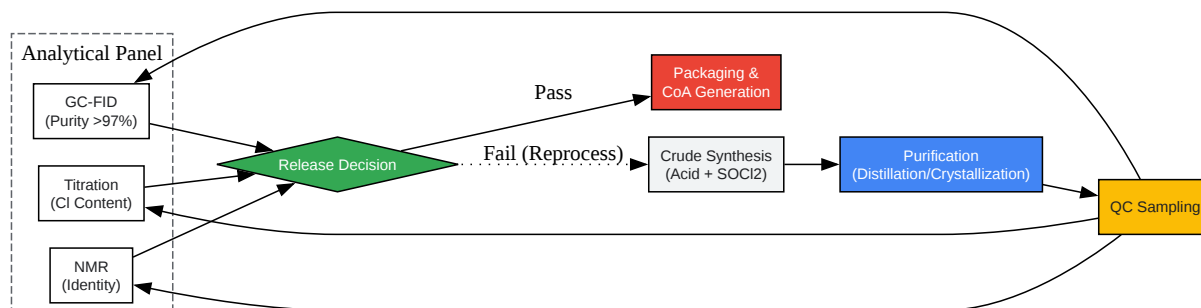
Workflow:

- Setup: Flame-dry a 100 mL round-bottom flask and purge with N<sub>2</sub>. Add **1-p-Tolyl-cyclohexanecarbonyl chloride** and anhydrous DCM. Cool to 0°C.
- Addition: Mix tert-butylamine and Et<sub>3</sub>N in 5 mL DCM. Add this solution dropwise to the acid chloride over 15 minutes. Note: Exothermic reaction.
- Reaction: Allow to warm to room temperature. Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:1).
- Workup: Quench with 1M HCl (20 mL) to remove excess amine. Separate organic layer. Wash with sat. NaHCO<sub>3</sub> and Brine.
- Isolation: Dry over MgSO<sub>4</sub>, filter, and concentrate in vacuo.
- Result: Off-white solid. Yield: 92%.

## Visualizations

### Diagram 1: Quality Control & Release Workflow

A logical flow ensuring only high-purity reagent reaches the user.

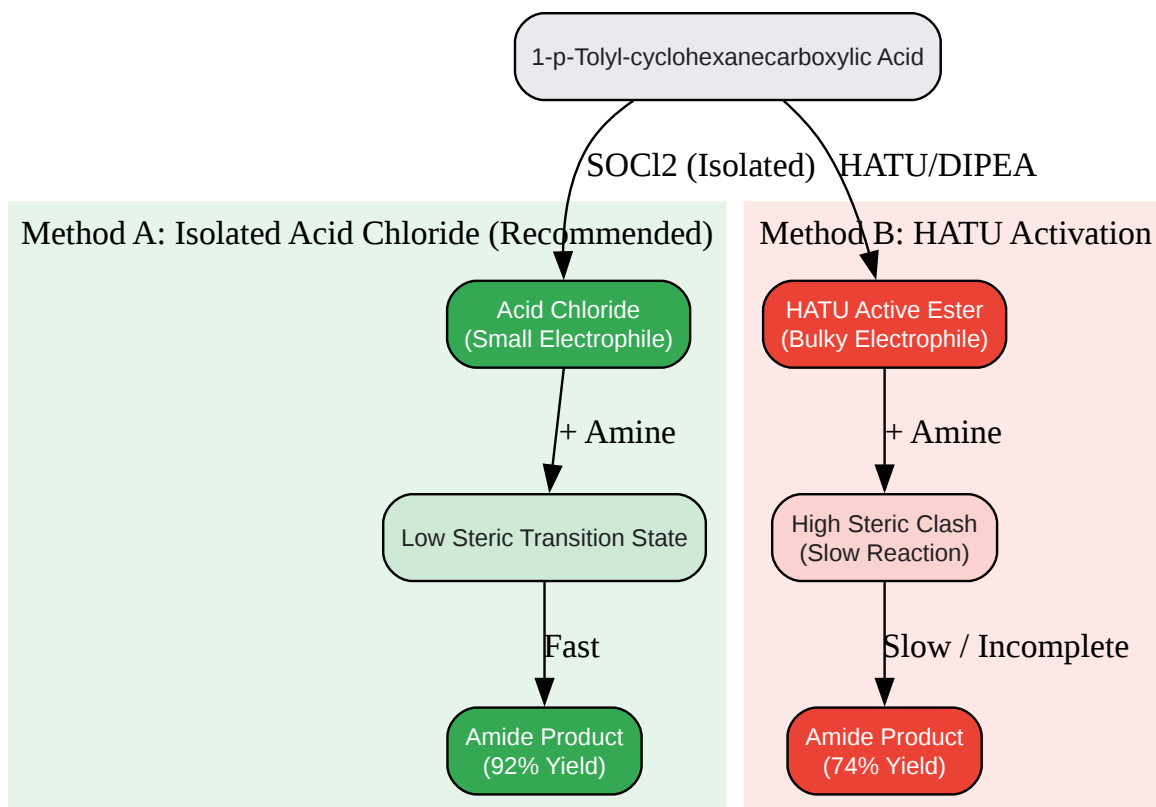


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Caption: QC workflow ensuring removal of residual thionyl chloride and free acid precursors.

## Diagram 2: Mechanistic Comparison (Steric Pathway)

Why the Acid Chloride works better than HATU for this scaffold.



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Caption: Steric comparison showing how the small Acid Chloride overcomes the 1,1-disubstituted barrier.

## References

- Santa Cruz Biotechnology. **1-p-Tolyl-cyclohexanecarbonyl chloride** (CAS 676348-46-2) Product Data. [\[1\]Link](#)
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- Sigma-Aldrich. Acid Chlorides vs. Coupling Reagents: Application Guide. [Link](#)
- Ambeed. **1-p-Tolyl-cyclohexanecarbonyl chloride** Safety & Properties. [Link](#)

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## Sources

- 1. 1-p-Tolyl-cyclohexanecarbonyl chloride | CAS 676348-46-2 | SCBT - Santa Cruz Biotechnology [[scbt.com](https://www.scbt.com)]
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